molecular formula C26H17ClFN3O3 B193486 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde CAS No. 231278-84-5

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

Cat. No.: B193486
CAS No.: 231278-84-5
M. Wt: 473.9 g/mol
InChI Key: XQPZOUAAXRXPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (CAS: 231278-84-5) is a quinazoline-based small molecule with a molecular formula of C₂₆H₁₇ClFN₃O₃ and a molecular weight of 473.88 g/mol . It features a quinazoline core substituted with a 3-chloro-4-(3-fluorobenzyloxy)phenylamino group at position 4, a furan-2-carbaldehyde moiety at position 6, and a chlorine atom at position 3 of the phenyl ring.

This compound is designed to inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are overexpressed in various cancers . Its storage requires protection from light under inert conditions at 2–8°C . The compound is part of a broader class of kinase inhibitors used in cancer therapy, particularly for tumors resistant to first-line treatments.

Mechanism of Action

Target of Action

The compound, also known as Lapatinib intermediate , primarily targets the HER2 (ErbB2) receptor . HER2 is a member of the human epidermal growth factor receptor (HER/EGFR/ERBB) family. Overexpression of this receptor plays a crucial role in the development and progression of certain aggressive types of breast cancer .

Mode of Action

As a tyrosine kinase inhibitor , the compound binds to the intracellular phosphorylation site of the HER2 receptor . This binding inhibits the activation and signaling of the HER2 pathway, which in turn inhibits the growth and survival of HER2 overexpressing cancer cells .

Biochemical Pathways

The compound’s action affects the HER2 pathway . By inhibiting the tyrosine kinase activity of the HER2 receptor, it prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to reduced tumor growth and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has slight solubility in dmso and very slight solubility in methanol . Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the HER2 receptor’s tyrosine kinase activity . At the cellular level, this leads to the inhibition of cell proliferation and survival, resulting in reduced tumor growth in HER2-overexpressing cancers .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other compounds can affect its stability and efficacy . It is recommended to store the compound under inert gas at 2–8 °C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 227.0 to 231.0 °C and a boiling point of 650.3±55.0 °C . It is also known that this compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Biological Activity

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, commonly referred to by its CAS number 231278-84-5, is a synthetic compound derived from quinazoline and furan structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer applications.

The molecular formula of the compound is C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3, with a molecular weight of 473.89 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H17ClFN3O3C_{26}H_{17}ClFN_3O_3
Molecular Weight473.89 g/mol
Melting Point229 °C
CAS Number231278-84-5

The biological activity of this compound primarily involves its interaction with various molecular targets, notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Inhibition of these receptors is crucial for preventing the proliferation of cancer cells. The compound's structure allows it to effectively bind to these receptors, blocking their signaling pathways which are often upregulated in various cancers.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Its efficacy has been evaluated through various assays, demonstrating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM across different cell lines, indicating potent activity.

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a significant decrease in cell viability, with an IC50 of approximately 2 µM. Flow cytometry analysis confirmed increased apoptosis rates.
  • A549 Lung Cancer Cells : The compound demonstrated an IC50 value of around 1 µM, with mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2.
  • HCT116 Colon Cancer Cells : A notable reduction in cell proliferation was observed, along with cell cycle arrest at the G1 phase.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A purity ≥97% is typical for research-grade material, as noted in commercial catalog specifications .
  • Spectroscopic Confirmation : Combine 1H^1H-NMR and 13C^{13}C-NMR to verify the quinazoline core, furan carbaldehyde, and 3-fluorobenzyl ether substituents. Compare peaks to synthetic intermediates (e.g., 3-chloro-4-fluorophenyl derivatives in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3) with HRMS, ensuring the observed mass matches the calculated value (e.g., ±2 ppm tolerance) .

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

Methodological Answer:

  • Key Challenges :
    • Quinazoline-Amine Coupling : Steric hindrance from the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group may reduce coupling efficiency. Use Pd-catalyzed Buchwald-Hartwig amination with Xantphos ligands to improve yields .
    • Furan Oxidation Stability : The aldehyde group on the furan ring is prone to oxidation. Perform reactions under inert atmosphere (N2_2/Ar) and use stabilizing agents like BHT (butylated hydroxytoluene) .
  • Step Optimization : Multi-step synthesis (e.g., 11 steps for analogous quinazolines) requires intermediates to be rigorously purified via column chromatography or recrystallization to avoid side products .

Q. What analytical techniques are recommended for characterizing degradation products under storage?

Methodological Answer:

  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., aldehyde oxidation to carboxylic acid).
  • Mass Fragmentation Patterns : Use tandem MS (MS/MS) to differentiate degradation products from impurities. For example, cleavage at the quinazoline-furan bond may indicate instability .

Advanced Research Questions

Q. How can contradictory bioactivity data between kinase inhibition assays and cell-based models be resolved?

Methodological Answer:

  • Assay Conditions : Check for differences in ATP concentrations (kinase assays vs. cellular ATP levels). Adjust assay parameters to mimic intracellular conditions (e.g., 1 mM ATP) .
  • Metabolite Interference : Test if the furan carbaldehyde is metabolized to inactive or antagonistic products (e.g., via aldehyde dehydrogenase in cells). Use stable isotope labeling (e.g., 13C^{13}C-aldehyde) to track metabolism .
  • Off-Target Profiling : Screen against a panel of 50+ kinases to identify secondary targets that may explain discrepancies. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies without altering bioactivity?

Methodological Answer:

  • Salt Formation : Convert the free base to a bis(4-methylbenzenesulfonate) salt, as seen in analogous quinazoline derivatives, to enhance aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability. Characterize particle size (DLS) and stability (zeta potential) .
  • Prodrug Design : Temporarily mask the aldehyde group as an acetal or Schiff base, which hydrolyzes in vivo to release the active compound .

Q. How can computational modeling predict the compound’s mechanism of action against resistant targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to mutant kinases (e.g., EGFR T790M) using GROMACS. Analyze hydrogen-bonding networks with the quinazoline core and hydrophobic interactions with the 3-fluorobenzyl group .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes caused by resistance mutations. Compare ΔΔG values to prioritize analogs with improved potency .

Q. What experimental controls are critical when analyzing off-target effects in transcriptomic studies?

Methodological Answer:

  • Isoform-Specific Knockdown : Use siRNA/shRNA to silence putative off-target kinases (e.g., ABL1, SRC) and confirm phenotype rescue .
  • Dose-Response Correlation : Ensure transcriptomic changes (RNA-seq) correlate with compound concentration and kinase inhibition IC50_{50} values. Discrepancies suggest non-kinase mechanisms .

Q. Data Contradiction Analysis

Q. How to address inconsistent IC50_{50}50​ values across independent studies?

Methodological Answer:

  • Standardized Protocols : Adopt consensus assay conditions (e.g., 10% FBS in media, 37°C, 48-hour incubation) to minimize variability .
  • Reference Compound Calibration : Include a well-characterized kinase inhibitor (e.g., Gefitinib for EGFR) as an internal control in each experiment .
  • Batch-to-Batch Variability : Test multiple synthetic batches for purity and confirm activity correlates with aldehyde integrity (FTIR or 1H^1H-NMR) .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The furan-2-carbaldehyde group in the target compound may enhance binding specificity to EGFR/HER2 compared to semicarbazone (BMC201725-9o) or acrylamide (Compound 22) derivatives. However, the aldehyde group could reduce metabolic stability compared to methyl or methoxy substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound GW2016 BMC201725-9o
Molecular Weight (g/mol) 473.88 ~500 (estimated) ~450 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~2.8 (higher polarity)
Solubility Low (aldehyde group) Moderate (amide substituents) High (semicarbazone moiety)
Selectivity EGFR/HER2 EGFR/HER2 EGFR-specific

Key Observations:

  • The target compound’s aldehyde group likely reduces solubility compared to BMC201725-9o’s semicarbazone but may improve membrane permeability due to moderate lipophilicity .
  • GW2016’s superior selectivity (100-fold for tumor cells) suggests that side-chain modifications critically influence therapeutic windows .

Clinical and Preclinical Data

  • GW2016: Achieved complete tumor growth inhibition in HN5 (head/neck) and BT474 (breast) xenografts at 100 mg/kg .
  • Lapatinib: A clinically approved EGFR/HER2 inhibitor, used with capecitabine, shows a median progression-free survival of 8.4 months vs. 4.4 months for monotherapy .

Preparation Methods

Key Reactants and Reagents

Core Substrates

  • N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine : Serves as the halogenated quinazoline precursor, providing the electrophilic coupling site .

  • 5-Formylfuran-2-boronic acid : The nucleophilic partner introduces the furancarboxaldehyde moiety .

Catalytic System

  • Palladium acetate (Pd(OAc)₂) : Used at 1.33 g per 100 g of quinazoline substrate to facilitate cross-coupling .

  • Potassium carbonate (K₂CO₃) : Acts as a base, with a molar ratio of 1:1.5 relative to the boronic acid .

Solvent System

  • Tetrahydrofuran (THF) and ethanol (1:1 v/v) : Optimizes solubility and reaction kinetics while minimizing side reactions .

Step-by-Step Synthesis

Reaction Setup

  • A 3 L reactor is charged with 100 g of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (0.21 mol), 37.35 g of 5-formylfuran-2-boronic acid (0.25 mol), and 54.66 g of K₂CO₃ (0.395 mol) .

  • 1.33 g of Pd(OAc)₂ (0.006 mol) is added under nitrogen atmosphere to prevent catalyst oxidation .

  • The mixture is suspended in 750 mL THF and 750 mL ethanol , stirred vigorously, and heated to reflux (75°C jacket temperature) .

Reaction Monitoring

  • Time : 40 minutes at reflux achieves >98% conversion, as confirmed by HPLC .

  • Workup : The cooled reaction mixture is filtered through Celite® to remove palladium residues, and the solvent is evaporated under reduced pressure .

Purification and Characterization

Crystallization

The crude product is recrystallized from acetonitrile/water (4:1) to yield pale yellow crystals with a melting point of 227–231°C .

Table 1: Physical Properties

PropertyValueSource
Molecular weight473.89 g/mol
Density1.407 ± 0.06 g/cm³
SolubilityDMSO (slight), methanol (trace)
pKa5.18 ± 0.30

Analytical Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.92 (s, 1H, CHO), 8.65 (s, 1H, quinazoline-H), 7.85–7.12 (m, 10H, aromatic) .

  • HPLC Purity : 98.7% (C18 column, acetonitrile/water gradient) .

Scalability and Process Optimization

Catalyst Loading Reduction

Trials with 0.5 mol% Pd(OAc)₂ showed comparable yields (97.1%), reducing metal contamination without sacrificing efficiency .

Solvent Alternatives

Replacing THF with 2-MeTHF (a greener solvent) resulted in 95.3% yield, demonstrating environmental viability .

Industrial Applications

The compound’s role as lapatinib intermediate M11 underscores its importance in oncology drug manufacturing. Its aldehyde group enables further functionalization for prodrug development .

Properties

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-13,15H,14H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZOUAAXRXPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457833
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-84-5
Record name (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231278845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(4-(4-((3-FLUOROBENZYL)OXY)-3-CHLOROANILINO)-6-QUINAZOLINYL)-2-FURANCARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA9X87F37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of [3-chloro-4-(3-fluoro-benzyloxy)-phenyl]-(6-iodo-quinazolin-4-yl)-amine hydrochloride salt (5.05 g, 10 mmol), 2-furylboronic acid (1.85 g, 12 mmol) and palladium catalyst (730 mg, 1.0 mmol) in 10 mL of K2CO3(2.0M), 10 mL of EtOH and 40 mL of DME was heated at 75° C. under nitrogen atmosphere for 4 hr. LS-MS showed the reaction completed. Concentrated the mixture under reduced pressure and washed the residue with water (2×50 mL) then with cool ether (100 mL) to get a gray solid (4.5 g), which was used for next step without further purification.
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a reaction vessel was added N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine (100 mg; 0.198 mmol), 2-formylfuran-5-boronic acid (Frontier Scientific, 42 mg; 0.297 mmol), 10% palladium on activated carbon (5 mg; 0.05 wt), DME (2.0 mL), MeOH (1.0 mL) and triethylamine (83 μL). After heating at 50° C. for 14 h, a HPLC indicated 98.5% clean conversion. 1H NMR (d6-DMSO) δ: 11.44 (s, 1H), 9.38 (s, 2H), 9.11 (s, 1H), 8.90 (s, 1H), 8.39 (dd, 1H, J=8 and 4 Hz), 7.89 (d, 1H, J=12 Hz), 7.84 (d, 1H, J=4 Hz), 7.60 (dd, 1H, J=8 and 4 Hz), 7.47–7.42 (m, 2H), 7.44 (AA′BB′, 2H, JAB=8 Hz), 7.35–7.25 (m, 3H), 7.24 (d, 1H, J=4 Hz), 7.16 (dt, 1H, J=8 and 4 Hz), 7.06 (AA′BB′, 2H, JAB=8 Hz, 6.84 (d, 1H, J=4 Hz), 5.27 (s, 2H), 4.43 (s, 2H), 3.61–3.50 (m, 2H), 3.47–3.36 (m, 2H), 3.09 (s, 3H), 2.23 (s, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
83 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazolyl sodium
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Imidazolyl sodium
Imidazolyl sodium
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Imidazolyl sodium
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Imidazolyl sodium
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Imidazolyl sodium
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.